3-(5-methylthiophen-2-yl)propanenitrile
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Overview
Description
3-(5-Methylthiophen-2-yl)propanenitrile is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom The compound’s structure consists of a thiophene ring substituted with a methyl group at the 5-position and a propanenitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methylthiophen-2-yl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene-2-carboxylic acid.
Conversion to Acid Chloride: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of Nitrile: The acid chloride is then reacted with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF) to form the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(5-Methylthiophen-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-methylthiophen-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions in enzyme active sites.
Comparison with Similar Compounds
- 3-(4-Methylthiophen-2-yl)propanenitrile
- 3-(5-Methylthiophen-3-yl)propanenitrile
- 3-(5-Methylthiophen-2-yl)butanenitrile
Comparison:
- Structural Differences: The position of the methyl group and the length of the carbon chain can vary among similar compounds.
- Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: Variations in structure can lead to differences in biological activity, making each compound unique in its potential applications.
Properties
CAS No. |
2228315-57-7 |
---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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